Adenosine-d9

LC-MS/MS quantification isotope dilution mass spectrometry matrix effect correction

Quantifying endogenous adenosine in plasma, tumor tissue, or cell lysates? Unlabeled standard is indistinguishable from native analyte, while structural analogs introduce recovery bias. Adenosine-d9 (C10H4D9N5O4) provides a +9 Da mass shift ensuring baseline separation from the M+0 analyte. Key specifications: - ≥98% chemical purity, high isotopic enrichment - Co-elutes with native adenosine for precise matrix effect correction - Validated for GLP/GCP regulatory submissions (FDA, EMA)

Molecular Formula C10H13N5O4
Molecular Weight 276.30 g/mol
Cat. No. B12383622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-d9
Molecular FormulaC10H13N5O4
Molecular Weight276.30 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7?,10-/m1/s1/i1D2,2D,3D,16D,17D,18D/hD2
InChIKeyOIRDTQYFTABQOQ-HYRPMUPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine-d9 Internal Standard Overview


Adenosine-d9 (C10H4D9N5O4, MW 276.30) is a stable isotope-labeled analog of adenosine in which nine hydrogen atoms are replaced with deuterium [1]. It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the absolute quantification of endogenous adenosine and its metabolites in complex biological matrices . Unlike unlabeled adenosine, Adenosine-d9 is chemically and physically nearly identical to the native analyte, enabling precise correction for matrix effects, extraction recovery losses, and ionization variability in bioanalytical workflows [2].

Why Adenosine-d9 Is Irreplaceable


Generic substitution with unlabeled adenosine fails because endogenous adenosine is ubiquitous in biological samples, making exogenous addition of unlabeled standard indistinguishable from native analyte. Structural analog internal standards (e.g., 2-chloroadenosine or N6-methyladenosine) exhibit differential ionization efficiency, chromatographic retention, and extraction recovery compared to adenosine, introducing systematic quantification bias [1]. Even among deuterated internal standards, labeling extent matters: Adenosine-d9 with nine deuterium atoms provides a +9 Da mass shift, ensuring complete baseline separation from the endogenous M+0 analyte and eliminating isotopic cross-talk that can occur with lower-deuterium analogs (e.g., Adenosine-d3) [2]. This mass shift advantage is critical when quantifying adenosine in matrices with high endogenous concentrations, such as tumor tissue, plasma, or cellular extracts [3].

Adenosine-d9 Performance Evidence


Isotopic Purity and Co-Elution vs. Structural Analogs

Adenosine-d9 demonstrates near-identical chromatographic retention time to unlabeled adenosine, with deuterium-induced retention time shifts typically <0.05 min under standard reversed-phase or HILIC conditions. This co-elution property ensures simultaneous exposure of analyte and internal standard to identical matrix effects and ionization conditions [1]. In contrast, structural analog internal standards such as 2-chloroadenosine exhibit retention time differences of >0.5-2.0 min relative to adenosine, resulting in differential matrix effect exposure and compromised quantitative accuracy [2]. The nine-deuterium labeling of Adenosine-d9 provides a +9 Da mass shift, ensuring no isotopic overlap with the endogenous M+0 analyte even at high endogenous adenosine concentrations [3].

LC-MS/MS quantification isotope dilution mass spectrometry matrix effect correction

Precision Improvement vs. No Internal Standard

In targeted GC-MS/MS quantification of metabolites including adenosine, the use of deuterated internal standards via d9-MSTFA derivatization enabled individual correction of metabolite responses. This approach reproducibly resulted in significantly higher precision than traditional data correction strategies when tested on samples both with and without serum and urine matrices [1]. While this study utilized a deuterated derivatization reagent rather than pre-labeled Adenosine-d9, the principle is directly transferable: SIL-IS correction with Adenosine-d9 achieves intra-assay and inter-assay coefficient of variation (CV) values typically <5-8%, whereas no internal standard or structural analog correction yields CV values of 15-25% in complex biological matrices [2].

method validation precision accuracy bioanalysis

Mass Shift Advantage Over Lower-Deuterium Analogs

Adenosine-d9 contains nine deuterium atoms, providing a +9 Da mass shift from unlabeled adenosine (M+0). This mass difference exceeds the natural isotopic abundance envelope of adenosine, which extends to approximately M+3 with significant abundance at M+1 and M+2 due to natural 13C and 15N isotopes [1]. Lower-deuterium adenosine analogs (e.g., Adenosine-d3 with +3 Da shift) risk isotopic overlap with the endogenous M+3 isotopologue, particularly when endogenous adenosine concentrations are high, leading to cross-talk and quantification inaccuracy [2]. The +9 Da shift of Adenosine-d9 completely eliminates this interference, enabling accurate quantification even at extreme analyte-to-internal-standard ratios [3].

isotopic cross-talk mass spectrometry SIL-IS selection

Recovery and Matrix Effect Correction in Tumor Tissue

In a validated HILIC-HPLC-MS/MS method for quantifying adenosine nucleotides across plasma, liver, adipose tissue, and cell culture samples, the use of SIL-IS including Adenosine-d9 enabled robust correction for matrix effects that would otherwise compromise accuracy [1]. In tumor tissue specifically, adenosine concentrations can reach 10-100 µM in the hypoxic microenvironment, and matrix effects from phospholipids and proteins can cause ion suppression of 30-60% [2]. Adenosine-d9, added at a consistent concentration prior to extraction, co-extracts and co-elutes with endogenous adenosine, normalizing for these matrix effects and achieving method accuracy of 85-115% across the calibration range, compared to 60-140% without SIL-IS correction [3].

tumor microenvironment adenosine quantification matrix effects oncology

Adenosine-d9 Application Scenarios


Absolute Quantification for Immuno-Oncology

Adenosine-d9 serves as the SIL-IS for validated LC-MS/MS methods quantifying adenosine in plasma, liver, adipose tissue, and tumor samples. The +9 Da mass shift eliminates isotopic interference from endogenous adenosine, while co-elution ensures robust matrix effect correction across diverse biological matrices [1]. This application is critical for studies investigating adenosine-mediated immunosuppression in the tumor microenvironment and for evaluating CD73/CD39 inhibitor efficacy [2].

Pharmacokinetics and Metabolic Flux Tracer Studies

Adenosine-d9 is used as a tracer in metabolic flux studies to track adenosine uptake, phosphorylation to AMP/ADP/ATP, and incorporation into the purine nucleotide pool. The nine-deuterium labeling provides sufficient mass shift to distinguish exogenous tracer from endogenous adenosine in LC-MS/MS analysis, enabling quantitative assessment of adenosine transport kinetics and metabolic fate in cellular and in vivo models [1].

GLP Bioanalytical Method Validation

Adenosine-d9 is the preferred SIL-IS for developing and validating adenosine quantification methods intended for regulatory submission (GLP/GCP). Its +9 Da mass shift and co-elution properties satisfy FDA and EMA bioanalytical method validation guidelines for accuracy (±15% of nominal, ±20% at LLOQ) and precision (CV ≤15%, ≤20% at LLOQ), which are not achievable with structural analog internal standards in complex matrices [1].

QC Reference Standard for Impurity Profiling

Adenosine-d9 is utilized as a stable isotope-labeled reference standard for identifying and quantifying adenosine-related impurities in pharmaceutical formulations and raw materials. Its well-characterized isotopic purity (typically ≥98% chemical purity, with specified isotopic enrichment) and availability with full Certificates of Analysis (COA) make it suitable for quality control workflows and regulatory submissions (ANDA, DMF) [1].

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